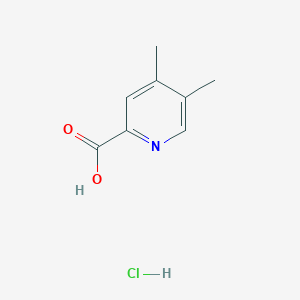

4,5-Dimethylpyridine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

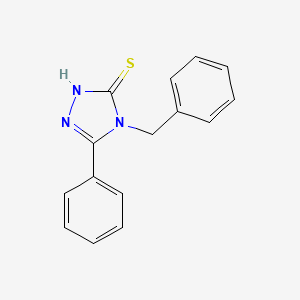

4,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 187.63 . Its IUPAC name is 4,5-dimethylpicolinic acid hydrochloride .

Molecular Structure Analysis

The InChI code for 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride is 1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h3-4H,1-2H3,(H,10,11);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a powder . It has a melting point of 230-231 degrees Celsius .Applications De Recherche Scientifique

Intermolecular Hydrogen Bonding :A study on acid−amide intermolecular hydrogen bonding revealed that a compound acting as its self-complement could form an intermolecularly hydrogen-bonded dimer with bonding between the amide and carboxylic acid group. This finding, explored through X-ray diffraction, NMR experiments, and vapor pressure osmometry, indicates the potential of such compounds in the design of molecular recognition systems (Wash et al., 1997).

Nucleotide Base Complexation :Research into the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids showed that the microenvironment around the carboxylic acid group significantly alters its complexation behavior. This study, which utilized UV-visible absorption spectrum and NMR spectrum analysis, underscores the importance of carboxylic acids in the development of molecular recognition tools and the selective binding of nucleotide bases (Zimmerman et al., 1991).

Synthesis and Bioactivity :Investigations into the synthesis and bioactivity of derivatives highlight the biological activity potential of compounds derived from or related to 4,5-dimethylpyridine-2-carboxylic acid. New compounds demonstrated notable herbicidal and fungicidal activities, showcasing the application of such chemicals in agricultural sciences and bioactive compound development (Tian et al., 2009).

Catalysis in Acylation Reactions :A study on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols underlines its significance in organic synthesis. The detailed investigation of the reaction mechanism provided insights into the efficient acylation process, offering a pathway for the development of sustainable and cost-effective synthesis methods (Liu et al., 2014).

Cocrystal Design :Research into the design of cocrystals involving carboxylic acids and pyridine derivatives demonstrates the utility of 4,5-dimethylpyridine-2-carboxylic acid in the field of crystal engineering. The ability to form cocrystals with various carboxylic acids through hydrogen bonding and other non-covalent interactions points to applications in material science, particularly in the development of novel solid-state materials with desired properties (Rajam et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

4,5-dimethylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUPOHMUESSXAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylpyridine-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2920414.png)

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)

![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)

![5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2920421.png)

![Methyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2920422.png)

![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2920427.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2920430.png)

![3-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2920431.png)